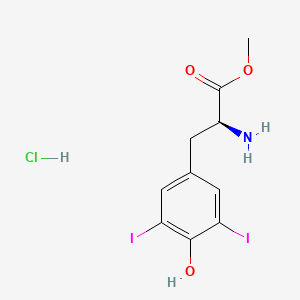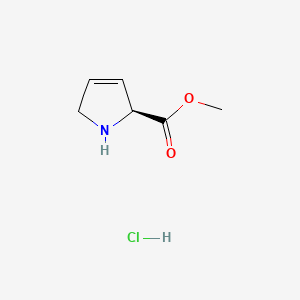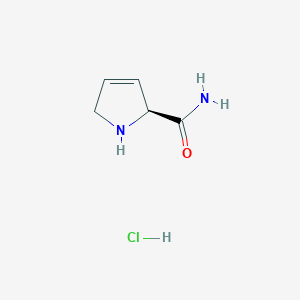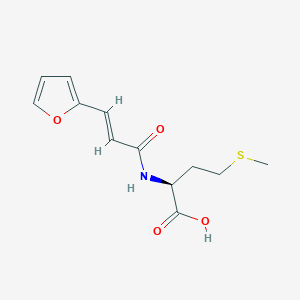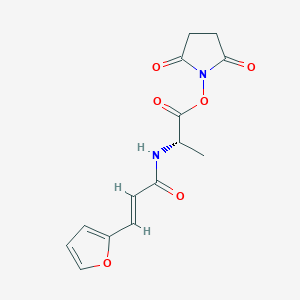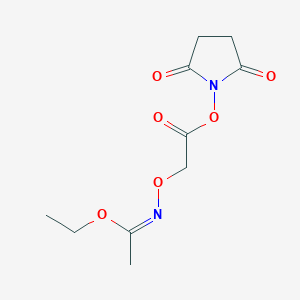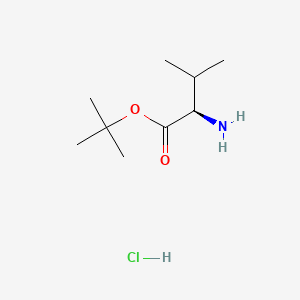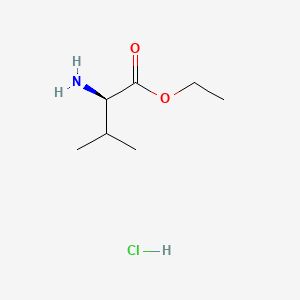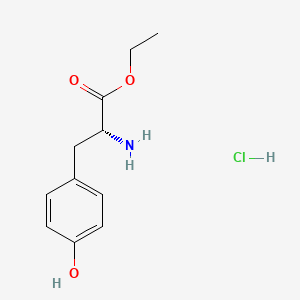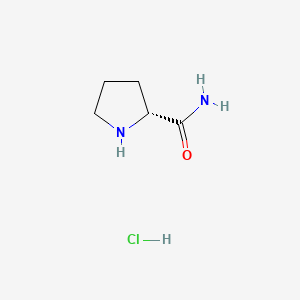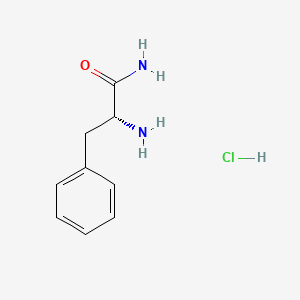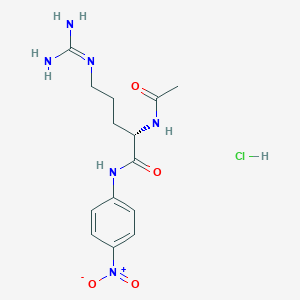
Ac-Arg-Pna HCl
Descripción general
Descripción
“Ac-Arg-Pna HCl” is a compound with the molecular formula C14H21ClN6O41. It is also known by other names such as “(2S)-2-acetamido-5-(diaminomethylideneamino)-N-(4-nitrophenyl)pentanamide;hydrochloride”, “(S)-2-acetamido-5-guanidino-N-(4-nitrophenyl)pentanamide hydrochloride”, and "Nalpha-Acetyl-L-arginine 4-nitroanilide hydrochloride"1.
Molecular Structure Analysis
The InChI string for “Ac-Arg-Pna HCl” is InChI=1S/C14H20N6O4.ClH/c1-9(21)18-12(3-2-8-17-14(15)16)13(22)19-10-4-6-11(7-5-10)20(23)24;/h4-7,12H,2-3,8H2,1H3,(H,18,21)(H,19,22)(H4,15,16,17);1H/t12-;/m0./s11. The compound has a molecular weight of 372.81 g/mol1.
Physical And Chemical Properties Analysis
“Ac-Arg-Pna HCl” has a molecular weight of 372.81 g/mol1. It has 5 hydrogen bond donors and 5 hydrogen bond acceptors1. The compound also has a rotatable bond count of 71. Its exact mass and monoisotopic mass are 372.1312809 g/mol1. The topological polar surface area is 168 Ų1.
Aplicaciones Científicas De Investigación
Ac-Arg-Pna HCl has been investigated for its kinetic parameters in the hydrolysis by trypsin, revealing insights into enzyme-substrate interactions and potential applications in enzymology and drug development (Juliano & Juliano, 1985).
The efficient synthesis of N alpha-acetylarginine methylamide, which includes Ac-Arg-(p-TosH or HCl)-NHMe, has been described, contributing to the understanding of peptide synthesis and modifications for potential therapeutic applications (Wiese, Naithani, & Zahn, 1987).
Chromogenic substrates of bovine beta-trypsin, including Ac-Arg-Pna HCl derivatives, have been used to study the influence of amino acid residues on enzyme interactions, which is crucial in the development of enzyme inhibitors and diagnostic tools (Lesner, Kupryszewski, & Rolka, 2001).
PNAs, including Ac-Arg-Pna HCl, have applications in gene therapy, diagnostic devices, and as molecular tools for nucleic acid manipulations. Their unique chemical, physical, and biological properties, such as high biostability and hybridization affinity, make them potential candidates for antisense and antigene therapies (Ray & Nordén, 2000).
Ac-Arg-Pna HCl derivatives have been studied as chromogenic and fluorogenic substrates for various proteases, contributing to the understanding of enzyme specificity and potential applications in drug discovery and enzymatic analysis (Juliano et al., 1999).
Safety And Hazards
The safety data sheet for “Ac-Arg-Pna HCl” indicates that it is not classified as hazardous according to Regulation (EC) No. 1272/20085. In case of inhalation or contact with skin or eyes, it is recommended to seek medical advice5. The substance should be stored at temperatures below -15°C5.
Propiedades
IUPAC Name |
(2S)-2-acetamido-5-(diaminomethylideneamino)-N-(4-nitrophenyl)pentanamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N6O4.ClH/c1-9(21)18-12(3-2-8-17-14(15)16)13(22)19-10-4-6-11(7-5-10)20(23)24;/h4-7,12H,2-3,8H2,1H3,(H,18,21)(H,19,22)(H4,15,16,17);1H/t12-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIZLHGPXAQZDTN-YDALLXLXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CCCN=C(N)N)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-].Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H](CCCN=C(N)N)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-].Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21ClN6O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.81 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ac-Arg-Pna HCl | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



